molecular formula C6H8ClN B3432186 Phenylazanium;chloride CAS No. 97467-77-1

Phenylazanium;chloride

Cat. No. B3432186
CAS RN: 97467-77-1
M. Wt: 129.59 g/mol
InChI Key: MMCPOSDMTGQNKG-UHFFFAOYSA-N
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Description

Phenylazanium;chloride, also known as aniline or aminobenzene, is a primary amine . It’s used in the synthesis of various chemical compounds .


Synthesis Analysis

Phenylazanium;chloride can be synthesized through various methods. For instance, one method involves the carbonylation of 2,4-dichlorobenzyl chloride . Another method involves the synthesis of phenylacetic acid derivatives via carbonylation .


Molecular Structure Analysis

The molecular structure of Phenylazanium;chloride can be analyzed using various tools such as MolView . This tool allows for the conversion of the molecule into a 3D model which can then be viewed and analyzed .


Chemical Reactions Analysis

Phenylazanium;chloride, being a primary amine, undergoes various chemical reactions. It reacts with acyl chlorides (acid chlorides), acid anhydrides, and halogenoalkanes (haloalkanes or alkyl halides) . It also reacts with nitrous acid to produce diazonium salts .


Physical And Chemical Properties Analysis

The physical and chemical properties of Phenylazanium;chloride can be analyzed using various methods. These properties include mass, color, volume, and its reactions with other compounds .

Mechanism of Action

The mechanism of action of Phenylazanium;chloride involves its reactions with various compounds. For instance, it reacts with acids like hydrochloric acid to form a salt - phenylammonium chloride . It also reacts with water to give phenylammonium ions and hydroxide ions .

Safety and Hazards

Chemical hazards and toxic substances pose a wide range of health hazards (such as irritation, sensitization, and carcinogenicity) and physical hazards (such as flammability, corrosion, and explosibility) . Safety data sheets (SDSs) provide important information about the hazards of a substance and the necessary precautions .

Future Directions

The future directions of Phenylazanium;chloride research could involve further exploration of its synthesis methods, its reactions with other compounds, and its potential applications in various fields. For instance, there’s ongoing research on pill and medication dispensers, which could potentially involve Phenylazanium;chloride .

properties

IUPAC Name

phenylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N.ClH/c7-6-4-2-1-3-5-6;/h1-5H,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCPOSDMTGQNKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[NH3+].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

36663-09-9, 89183-45-9, 94750-31-9, 142-04-1
Details Compound: Benzenamine hydrochloride (1:1)
Record name Benzenamine, labeled with carbon-14, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36663-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Details Compound: Benzenamine hydrochloride (1:1)
Record name Polyaniline hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89183-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Details Compound: Benzenamine hydrochloride (1:1)
Record name Aniline hydrochloride homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94750-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Details Compound: Benzenamine hydrochloride (1:1)
Record name Benzenamine hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

129.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylazanium;chloride

CAS RN

97467-77-1
Record name Benzenamine, diazotized, coupled with aniline, condensation products, hydrochlorides
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97467-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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